2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one
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Overview
Description
2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial or antifungal properties.
Medicine: Investigated for possible therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Methyl-1,2,4-thiadiazole
- 5-Phenyl-1,2,4-thiadiazole
- 2-Methyl-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups may enhance its stability and interaction with biological targets compared to other thiadiazole derivatives.
Properties
CAS No. |
89879-85-6 |
---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-9(12)10-8(13-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NZNDFYUQCBEOBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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